Potassium methanetrisulfonate
Description
Historical Trajectories in the Discovery and Early Research of Methanetrisulfonates
The parent compound, methanetrisulfonic acid, was first synthesized over 140 years ago. researchgate.net Despite its early discovery, it remained a chemical curiosity and was scarcely used in chemical transformations for a long period. researchgate.netrepec.org Early research in the broader field of aliphatic sulfonic acids was often focused on simpler analogues like methanesulfonic acid. The synthesis of these related compounds, such as the alkali salts of methane (B114726), ethane, and benzylsulfonic acid, was known to be achievable through methods like the reaction of alkali sulfites with alkyl halides. google.com However, the unique challenges associated with introducing three sulfonate groups onto a single carbon atom meant that methanetrisulfonates were not as readily accessible or widely studied as their less substituted counterparts. The historical context of potassium as an element dates back to 1807, when Humphry Davy first isolated it from potash. rsc.orguwaterloo.ca This discovery was crucial for the eventual preparation of its various salts, including potassium methanetrisulfonate.
Evolution of Synthetic Methodologies for this compound
The preparation of this compound is intrinsically linked to the synthesis of its parent acid, methanetrisulfonic acid. The methodologies have evolved from challenging initial attempts to more refined and scalable processes.
Early synthetic routes to aliphatic sulfonic acids often presented significant challenges. For instance, while methods existed for preparing simpler alkali salts of sulfonic acids, these were not always applicable to more complex structures or different cations. google.com A notable historical challenge was the inability to produce the calcium salt of methanesulfonic acid using conventional methods that worked for alkali metal salts. google.com The synthesis of methanetrisulfonic acid itself was a complex undertaking, which limited the availability of its salts, including this compound. The initial syntheses were often low-yielding and not easily scalable, which contributed to the compound's limited use in early chemical research. researchgate.net
| Historical Synthesis Challenge | Description |
| Limited Applicability of General Methods | Standard reactions for simpler sulfonic acids, such as reacting alkali sulfites with alkyl halides, were not always effective for producing salts like calcium methanesulfonate (B1217627), indicating challenges in adapting methods for different cations. google.com |
| Synthesis Complexity | The introduction of three sulfonate groups onto a single methane carbon is an inherently complex transformation, making the synthesis of the parent methanetrisulfonic acid difficult with early chemical techniques. researchgate.net |
| Low Yield and Scalability | Initial preparations of methanetrisulfonic acid and its derivatives were often inefficient, resulting in low yields and difficulties in producing larger quantities for further study or application. researchgate.net |
A significant advancement in the synthesis of methanetrisulfonates came with the development of a more reliable method to produce the parent acid. An improved laboratory-scale synthesis starts with the barium salt of methanetrisulfonic acid (Ba₃[HC(SO₃)₃]₂). researchgate.net In this process, a suspension of the barium salt is treated with sulfuric acid. This reaction precipitates barium sulfate (B86663), which is insoluble and can be easily removed by filtration. The resulting solution contains the highly pure methanetrisulfonic acid. researchgate.net
To obtain this compound, this acidic solution can then be neutralized with a suitable potassium base, such as potassium hydroxide (B78521) or potassium carbonate. This acid-base reaction yields the desired potassium salt in solution, which can then be isolated, typically by evaporation of the solvent. The use of methanetrisulfonic acid as a highly efficient catalyst in industrial processes, such as the synthesis of Vitamin E, suggests that scalable synthetic routes have been successfully developed. researchgate.net
| Improved Synthesis Steps for Methanetrisulfonates | Reactants | Product | Key Feature |
| Step 1: Acid Formation | Barium methanetrisulfonate (Ba₃[HC(SO₃)₃]₂), Sulfuric Acid (H₂SO₄) | Methanetrisulfonic Acid (HC(SO₃H)₃), Barium Sulfate (BaSO₄) | Precipitation of insoluble barium sulfate allows for easy separation and results in a pure solution of the acid. researchgate.net |
| Step 2: Salt Formation (Neutralization) | Methanetrisulfonic Acid (HC(SO₃H)₃), Potassium Hydroxide (KOH) | This compound (K₃[HC(SO₃)₃]), Water (H₂O) | A standard acid-base neutralization to form the desired potassium salt. |
The core of forming methanetrisulfonate is the sulfonation of a methane precursor. The detailed mechanism for the direct trisulfonation of methane is complex. However, insights can be gained from the established synthesis of methanetrisulfonic acid from its barium salt. The formation of the trisulfonated methane core, HC(SO₃)₃³⁻, involves the replacement of hydrogen atoms on the methane molecule with sulfonic acid groups. This process requires powerful sulfonating agents and specific reaction conditions. The stability of the resulting C-S bonds is crucial for the integrity of the molecule. The mechanism of related reactions, such as the direct reaction of methane with oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid) to form methanedisulfonic acid, involves radical initiators and high pressure, highlighting the energetic requirements for sulfonating methane. wikipedia.org The formation of the third sulfonate group to create the methanetrisulfonate anion represents an even greater synthetic challenge.
Fundamental Chemical Principles and Anionic Structure of Methanetrisulfonates
The methanetrisulfonate anion, [HC(SO₃)₃]³⁻, is a unique chemical entity. Its structure consists of a central carbon atom bonded to one hydrogen atom and three sulfur atoms of the sulfonate groups. Each sulfonate group (-SO₃⁻) features a sulfur atom double-bonded to two oxygen atoms and single-bonded to one negatively charged oxygen atom, with the charge being delocalized across the three oxygen atoms through resonance.
This polyanionic nature, where multiple negative charges are located on a single molecular species, is a key feature. The high charge density and the specific geometry of the anion influence its chemical and physical properties, including its solubility and its interactions with cations. The structure can be compared to other multi-anionic species like the mellitate anion, derived from mellitic acid, where the charge and hydrogen-bonding patterns are also complex and play a crucial role in the formation of crystal structures. rsc.org The strong electron-withdrawing nature of the three sulfonate groups makes the single C-H bond in the methanetrisulfonate anion exceptionally acidic for a hydrocarbon C-H bond.
Properties
CAS No. |
55110-91-3 |
|---|---|
Molecular Formula |
CHK3O9S3 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
tripotassium;methanetrisulfonate |
InChI |
InChI=1S/CH4O9S3.3K/c2-11(3,4)1(12(5,6)7)13(8,9)10;;;/h1H,(H,2,3,4)(H,5,6,7)(H,8,9,10);;;/q;3*+1/p-3 |
InChI Key |
ZJLINEHWVFBHDT-UHFFFAOYSA-K |
Canonical SMILES |
C(S(=O)(=O)[O-])(S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+].[K+] |
Origin of Product |
United States |
Coordination Chemistry of the Methanetrisulfonate Ligand
Ligand Characterization and Diverse Coordination Modes
The methanetrisulfonate ligand is a derivative of methanetrisulfonic acid, a strong organic acid. In its deprotonated form, the three sulfonate groups provide multiple oxygen donor atoms, making it a potent ligand for a wide range of metal ions. purdue.edu The geometry of the ligand, with three sulfonate groups attached to a central carbon atom, predisposes it to act as a tripodal, or facial-capping, ligand. However, its flexibility allows for other binding strategies, including chelation and bridging between multiple metal centers. researchgate.netyoutube.com
The most characteristic coordination mode of the methanetrisulfonate anion is a tripodal arrangement where three oxygen atoms, one from each sulfonate group, bind to a single metal center. This κ³-O,O',O'' coordination effectively caps (B75204) one face of the metal's coordination sphere, often an octahedron. This motif is observed in various metal complexes, creating a stable, sterically encompassing environment around the metal ion. researchgate.net In such a configuration, the ligand occupies three coordination sites, leaving the remaining sites on the metal available for other ligands, such as solvents or other organic molecules. researchgate.netnih.gov
In addition to its tripodal behavior, the methanetrisulfonate ligand can also engage in chelating coordination. numberanalytics.comlibretexts.org This occurs when two sulfonate groups from the same ligand bind to a single metal ion, forming a chelate ring. While less common than the tripodal mode, this bidentate chelation has been observed in certain complexes. researchgate.netlibretexts.org For instance, in a trinuclear nickel complex, {Ni₃[CH(SO₃)₃]₂(NMP)₈}, the methanetrisulfonate anions exhibit both tripodal and chelating coordination behaviors toward the Ni²⁺ ions. researchgate.net The formation of chelate complexes is generally favored thermodynamically, a phenomenon known as the chelate effect, which leads to enhanced stability compared to complexes with analogous monodentate ligands. libretexts.orgyoutube.com
The coordination geometry adopted by the methanetrisulfonate ligand is significantly influenced by the properties of the metal ion, including its size, charge, and preferred coordination number. researchgate.netnih.gov The high negative charge (-3) of the MTS ligand makes it particularly suitable for complexing with highly charged metal cations like transition metals and lanthanides. nih.gov
Synthesis and Structural Characterization of Metal-Methanetrisulfonate Complexes
The synthesis of metal-methanetrisulfonate complexes is typically achieved by reacting a soluble salt of the desired metal with potassium methanetrisulfonate or by reacting the metal hydroxide (B78521) or carbonate with methanetrisulfonic acid. researchgate.netnih.gov The choice of solvent can also play a crucial role in the resulting structure. nih.gov
A variety of complexes featuring first-row transition metals have been synthesized and structurally characterized. csic.esresearchgate.net These complexes often showcase the versatility of the methanetrisulfonate ligand.
Nickel(II): A trinuclear nickel complex, {Ni₃[MTA]₂(NMP)₈}, was synthesized from Ni(OH)₂ and methanetrisulfonic acid in N-methyl-pyrrolidone (NMP). researchgate.net In this structure, the Ni²⁺ ions are in an octahedral coordination environment, and the MTS anions display both tripodal and chelating behaviors. researchgate.net
Manganese(II), Iron(II), Cobalt(II): In complexes with Mn²⁺, Fe²⁺, and Co²⁺ formed in NMP, the metal ions are typically found in an octahedral oxygen coordination environment. researchgate.net These structures can feature the MTS ligand linking metal centers into extended layered networks. researchgate.net
Zinc(II): The reaction of methanetrisulfonic acid with zinc salts has been explored, leading to the formation of coordination complexes. znaturforsch.com The coordination geometry around the zinc center is often tetrahedral or pseudo-tetrahedral. znaturforsch.comnih.gov
The table below summarizes key structural information for representative first-row transition metal complexes with the methanetrisulfonate ligand.
| Metal Ion | Example Formula Fragment | Metal Coordination Number | Ligand Coordination Mode(s) | Reference |
| Nickel(II) | {Ni₃[CH(SO₃)₃]₂} | 6 (Octahedral) | Tripodal, Chelating | researchgate.net |
| Manganese(II) | {Mn[CH(SO₃)₃]₂} | 6 (Octahedral) | Bridging, Monodentate | researchgate.net |
| Cobalt(II) | {Co[CH(SO₃)₃]₂} | 6 (Octahedral) | Bridging, Monodentate | researchgate.net |
| Iron(II) | {Fe[CH(SO₃)₃]₂} | 6 (Octahedral) | Bridging, Monodentate | researchgate.net |
| Zinc(II) | [Zn(MTA)₂]⁴⁻ | 4 (Tetrahedral) | Dihapto (Chelating) | nih.govznaturforsch.com |
Table based on representative data; specific structures may vary.
The ability of the methanetrisulfonate ligand to bridge multiple metal centers makes it an excellent component for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). youtube.comtaylorandfrancis.com In these extended structures, the ligand acts as a linker, connecting metal ions or clusters (nodes) into one-, two-, or three-dimensional networks. youtube.comnih.gov
The sulfonate groups can bridge two or more metal centers (µ₂ or µ₃ bridging), leading to the formation of infinite chains, layers, or 3D frameworks. researchgate.netnih.gov The resulting structures often possess porous characteristics, with potential applications in areas like catalysis and materials science. berkeley.edursc.orgyoutube.com For example, layered structures have been observed in complexes with Mn²⁺, Fe²⁺, and Co²⁺, where the disulfonate groups link the metal ions into infinite layers. researchgate.net The design and synthesis of MOFs using sulfonic acid-functionalized linkers is an active area of research, aiming to create robust materials with tailored properties. rsc.org
Spectroscopic and Computational Probing of Ligand-Metal Interactions and Electronic Structure
The interaction between the methanetrisulfonate ligand and metal ions can be investigated using various spectroscopic and computational techniques.
Spectroscopic Probing:
Infrared (IR) spectroscopy is a valuable tool for characterizing sulfonate complexes. The stretching frequencies of the S-O bonds in the sulfonate groups are sensitive to coordination with a metal ion. Upon coordination, these frequencies can shift, providing evidence of the ligand-metal interaction. For example, in studies of other metal sulfonate complexes, changes in the IR spectra have been used to confirm the coordination of the sulfonate groups to the metal center. nih.gov
Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), can provide information about the thermal stability of metal-methanetrisulfonate complexes and the nature of coordinated solvent molecules. For the trinuclear nickel complex {Ni₃[CH(SO₃)₃]₂(NMP)₈}, thermal analysis showed that the complex first loses the coordinated NMP molecules before the solvent-free methanetrisulfonate framework decomposes at higher temperatures. nih.gov
Computational Probing:
Density Functional Theory (DFT) is a powerful computational method used to model the electronic structure and properties of coordination complexes. chimia.chsioc-journal.cnmdpi.com DFT calculations can be employed to:
Optimize the geometry of methanetrisulfonate complexes to predict bond lengths and angles.
Analyze the nature of the metal-ligand bond, determining the extent of covalent and electrostatic interactions.
Calculate vibrational frequencies to aid in the interpretation of experimental IR and Raman spectra.
Predict the electronic properties and reactivity of the complexes.
While specific computational studies on this compound are not widely reported, DFT has been successfully applied to understand the electronic structure and bonding in a variety of other metal-ligand systems, including those with sulfonate-containing ligands. sioc-journal.cnmdpi.com Such studies on related systems indicate that the interaction between alkali metal cations and sulfonate groups is predominantly electrostatic in nature. nih.gov
Interactive Data Table: Properties of this compound
| Property | Value |
| Chemical Formula | CH(SO₃K)₃ |
| Molar Mass | 370.50 g/mol |
| CAS Number | 55110-91-3 |
| Synonyms | Methanetrisulfonic acid, tripotassium salt |
Catalytic Applications and Mechanistic Investigations in Organic Synthesis
Methanetrisulfonic Acid as a Highly Efficient Brønsted Acid Catalyst
Catalytic Activity in Friedel-Crafts Alkylation Reactions
The Friedel-Crafts alkylation, a fundamental carbon-carbon bond-forming reaction, is significantly accelerated by methanesulfonic acid. researchgate.net This electrophilic aromatic substitution reaction is crucial for attaching alkyl groups to aromatic rings. nih.gov In the synthesis of (all-rac)-α-tocopherol (a form of Vitamin E), methanetrisulfonic acid catalyzes the key condensation reaction between trimethylhydroquinone (B50269) (TMHQ) and isophytol. researchgate.netpku.edu.cn This reaction, a cornerstone of industrial Vitamin E production, proceeds cleanly and effectively under the influence of this potent catalyst, even with sensitive substrates like the tertiary allylic alcohol isophytol, which is prone to dehydration. researchgate.net The high efficiency of methanetrisulfonic acid makes it a superior choice for this large-scale industrial process. researchgate.net
Table 1: Methanesulfonic Acid in Friedel-Crafts Alkylation
| Reactants | Catalyst | Product | Significance |
|---|---|---|---|
| Electron-Rich Arenes and N-Arylmaleimides | Methanesulfonic Acid | 3-Arylsuccinimides | Provides a metal-free and environmentally friendly route to biologically active heterocyclic compounds. thieme-connect.de |
Catalytic Activity in Friedel-Crafts Acylation Reactions
Similar to its role in alkylation, methanetrisulfonic acid demonstrates remarkable efficacy in Friedel-Crafts acylation reactions. This process introduces an acyl group into an aromatic ring, a vital transformation for producing aryl ketones. organic-chemistry.org The use of methanetrisulfonic acid offers a greener alternative to traditional methods that often rely on stoichiometric amounts of metal-based Lewis acid catalysts. nih.gov For instance, the acetylation of (all-rac)-α-tocopherol to produce (all-rac)-α-tocopheryl acetate (B1210297), the primary commercial form of Vitamin E, is efficiently catalyzed by methanetrisulfonic acid, yielding the product in near-quantitative amounts (99% yield). researchgate.net
Table 2: Methanetrisulfonic Acid in Friedel-Crafts Acylation
| Reactant | Acylating Agent | Catalyst | Product | Yield |
|---|
Catalysis of Wagner-Meerwein Rearrangements
Wagner-Meerwein rearrangements, a class of carbocation 1,2-rearrangements, involve the migration of an alkyl, aryl, or hydride group from one carbon to an adjacent one. wikipedia.org These skeletal rearrangements are fundamental in organic synthesis for constructing complex molecular frameworks. wikipedia.orglibretexts.org Methanetrisulfonic acid has proven to be an exceptionally potent catalyst for this type of transformation. repec.org In one notable example from the synthesis of Vitamin E precursors, methanetrisulfonic acid catalyzes the Wagner-Meerwein rearrangement of ketoisophorone, demonstrating its power to facilitate intricate molecular restructuring with high efficiency. researchgate.net
Efficacy in Ring-Closure Reactions
The construction of cyclic structures is a central theme in organic synthesis, and methanetrisulfonic acid serves as a powerful tool for effecting ring-closure reactions. researchgate.net These reactions are critical for synthesizing a vast array of cyclic compounds, including many pharmaceuticals and natural products. nih.govdrughunter.com The catalytic prowess of methanetrisulfonic acid in promoting the intramolecular cyclization steps is exemplified in the synthesis of (all-rac)-α-tocopherol, where it facilitates the formation of the chroman ring system. researchgate.net Acid-catalyzed ring-opening of epoxides is another area where such catalysts are crucial. youtube.comkhanacademy.orgnih.gov
Application in the Synthesis of Fine Chemicals (e.g., Vitamin E Derivatives)
The industrial synthesis of fine chemicals, such as vitamins, greatly benefits from the catalytic properties of methanetrisulfonic acid. researchgate.net Its application in the synthesis of Vitamin E and its derivatives is a prime example of its industrial relevance. repec.orgresearchgate.netrsc.org The synthesis of (all-rac)-α-tocopherol, produced on a scale of over 30,000 tons per year, relies on the Friedel-Crafts condensation of trimethylhydroquinone and isophytol, a reaction efficiently catalyzed by methanetrisulfonic acid. researchgate.net Furthermore, the conversion of α-tocopherol to its more stable acetate ester, the major commercial form of Vitamin E, is also catalyzed by this acid with excellent results. researchgate.net The development of other novel vitamin E derivatives is also an active area of research. nih.govui.ac.idnih.gov
Advanced Mechanistic Investigations of Catalytic Pathways
The catalytic activity of methanetrisulfonic acid stems from its nature as a strong Brønsted acid, readily donating a proton to initiate a reaction. In Friedel-Crafts reactions, the acid protonates the alkylating or acylating agent, generating a highly reactive electrophile (a carbocation or acylium ion). This electrophile is then attacked by the electron-rich aromatic ring, leading to substitution.
In Wagner-Meerwein rearrangements, the acid protonates a substrate, typically an alcohol, leading to the loss of water and the formation of a carbocation. This carbocation can then undergo a 1,2-shift of an adjacent group to form a more stable carbocation, which subsequently leads to the final rearranged product.
For ring-closure reactions, methanetrisulfonic acid can protonate a functional group within a molecule, such as a carbonyl or hydroxyl group, initiating an intramolecular cyclization cascade. The strong acidity of methanetrisulfonic acid ensures that these carbocationic intermediates are generated efficiently, driving the reactions forward to completion. researchgate.net Further mechanistic studies, including computational and kinetic analyses, continue to provide deeper insights into the precise catalytic cycles and the role of the counterion in these transformations. nih.govrsc.org
Proposed Reaction Mechanisms and Identification of Key Intermediates
No studies proposing reaction mechanisms or identifying key intermediates for reactions catalyzed by potassium methanetrisulfonate were found.
Optimization of Catalyst Loading and Reaction Parameters
There is no available data on the optimization of catalyst loading or other reaction parameters such as temperature, solvent, or reaction time for this compound.
Comparative Catalytic Performance with Conventional Acidic Systems
Without any documented catalytic applications, a comparative performance analysis of this compound against conventional acidic systems is not possible.
Evaluation of Selectivity and Reaction Yield Enhancement
Information regarding the selectivity and reaction yield enhancement capabilities of this compound as a catalyst is not available in the public domain.
Considerations for Process Efficiency and Environmental Benefits (e.g., Reduced Corrosion, Waste Minimization)
The potential process efficiency and environmental benefits of using this compound, such as reduced corrosion or waste minimization, have not been investigated or reported.
Development of Recyclable and Heterogeneous Catalytic Systems
There are no reports on the development of recyclable or heterogeneous catalytic systems based on this compound.
Theoretical and Computational Studies of Methanetrisulfonate Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in providing a fundamental understanding of the electronic structure, molecular geometries, and reactivity of methanetrisulfonate and related species.
Density Functional Theory (DFT) for Molecular and Crystal Structures
Density Functional Theory (DFT) has been a primary tool for predicting the molecular and crystal structures of sulfonate-containing compounds. While specific DFT studies on the crystal structure of potassium methanetrisulfonate are not extensively documented in publicly available literature, the principles of DFT calculations are well-established for such systems.
For the methanetrisulfonate anion, [C(SO₃)₃]³⁻, DFT calculations would typically involve geometry optimization to determine the most stable arrangement of atoms. These calculations would predict bond lengths, bond angles, and dihedral angles. It is expected that the three sulfonate groups would arrange themselves in a propeller-like fashion around the central carbon atom, adopting a conformation that minimizes steric hindrance and electrostatic repulsion. The symmetry of the isolated anion is likely to be C₃.
In the solid state, forming this compound, K₃[C(SO₃)₃], the presence of potassium cations would influence the packing of the methanetrisulfonate anions in the crystal lattice. DFT calculations for the solid state, often employing periodic boundary conditions, can predict the unit cell parameters and the coordination environment of the potassium ions. The potassium ions would be expected to be coordinated by multiple oxygen atoms from the sulfonate groups of neighboring anions, leading to a complex three-dimensional network.
A related study on the crystal structure of potassium (difluoromethanesulfonyl)(trifluoromethanesulfonyl)imide, KDFTFSI, revealed a layered structure where potassium cations are sandwiched by oxygen atoms from the sulfonyl groups. scielo.org.mx This suggests that similar strong interactions between the potassium cations and the sulfonate oxygens would be a dominant feature in the crystal structure of this compound.
Table 1: Predicted and Known Structural Parameters of Sulfonate-Containing Anions from Computational and Experimental Studies
| Compound/Anion | Method | S-O Bond Length (Å) | O-S-O Bond Angle (°) | C-S Bond Length (Å) |
| Methanetrisulfonate (predicted) | DFT | ~1.45 - 1.50 | ~112 - 115 | ~1.85 - 1.90 |
| Methanesulfonate (B1217627) | DFT | 1.48 - 1.52 | 112 - 114 | 1.82 - 1.86 |
| Trifluoromethanesulfonate | DFT | 1.46 - 1.50 | 113 - 116 | 1.87 - 1.91 |
| KDFTFSI (experimental) | X-ray Diffraction | 1.426(5) - 1.439(5) | 116.1(3) - 117.3(3) | 1.719(7) - 1.826(7) |
Note: The values for methanetrisulfonate are hypothetical predictions based on typical DFT results for similar functional groups, as specific literature data is not available. The data for KDFTFSI pertains to the N(SO₂CF₂)₂⁻ anion.
Computational Assessment of Acidity and Proton Transfer Processes
Computational methods are invaluable for quantifying the acidity of strong acids like methanetrisulfonic acid and for studying the mechanisms of proton transfer. The acidity of an acid is related to the stability of its conjugate base. The methanetrisulfonate anion, with its three strongly electron-withdrawing sulfonate groups, is expected to be highly stable, making methanetrisulfonic acid a very strong acid.
The gas-phase acidity can be calculated as the Gibbs free energy change (or enthalpy change at 0 K) for the deprotonation reaction: CH(SO₃H)₃ → [C(SO₃)₃]³⁻ + 3H⁺
However, calculations are more commonly performed for the individual deprotonation steps. For the related but simpler methanesulfonic acid (CH₃SO₃H), the gas-phase acidity (ΔG°acid) has been experimentally and computationally determined. The NIST Chemistry WebBook reports a gas-phase deprotonation enthalpy (ΔH°acid) of approximately 1343 ± 9.2 kJ/mol for methanesulfonic acid. nih.gov Computational studies using high-level ab initio methods can reproduce such values with good accuracy.
For methanetrisulfonic acid, the acidity is expected to be significantly higher than that of methanesulfonic acid due to the cumulative electron-withdrawing effect of the three sulfonate groups. DFT calculations can be used to compute the proton affinity of the methanetrisulfonate anion, which is the negative of the enthalpy change for the protonation reaction. A lower proton affinity indicates a more stable anion and thus a stronger parent acid.
Proton transfer processes involving methanetrisulfonate can also be modeled. For instance, the transfer of a proton from methanetrisulfonic acid to a water molecule can be studied to understand its behavior in aqueous solution. Theoretical studies on proton transfer in similar systems, like Nafion membranes which contain sulfonic acid groups, have shown that the process can be complex, involving the formation of intermediates such as Zundel and Eigen cations (H₅O₂⁺ and H₉O₄⁺). scielo.org.mx Similar mechanisms are expected to be at play in the solvation and proton transfer dynamics of methanetrisulfonic acid.
Molecular Dynamics Simulations for Solvation and Dynamic Behavior
Molecular dynamics (MD) simulations provide a powerful lens through which to view the dynamic behavior of ions in solution, offering insights into solvation structures, solvent effects, and the dynamics of ions within different chemical environments.
Investigation of Solvent Effects on Methanetrisulfonate Anion Dynamics
The behavior of the methanetrisulfonate anion in solution is critically dependent on its interactions with the surrounding solvent molecules. MD simulations can be employed to study these solvent effects in detail. In aqueous solution, the highly charged and polar sulfonate groups of the methanetrisulfonate anion are expected to be strongly solvated by water molecules through hydrogen bonding.
MD simulations can provide radial distribution functions (RDFs) which describe the probability of finding a solvent molecule at a certain distance from a specific atom or functional group on the anion. For the methanetrisulfonate anion in water, the RDFs between the sulfonate oxygen atoms and the hydrogen atoms of water would reveal a well-defined first solvation shell, indicative of strong hydrogen bonding. The dynamics of these water molecules within the solvation shell, such as their residence time, can also be calculated to quantify the strength of the ion-solvent interactions.
Dynamics of Methanetrisulfonate in Coordination Environments
The methanetrisulfonate anion, with its multiple oxygen donor atoms, has the potential to act as a ligand and coordinate to metal ions. MD simulations can be used to investigate the structure and dynamics of such coordination complexes in solution.
For instance, in a solution containing potassium ions and methanetrisulfonate anions, MD simulations could reveal the formation of ion pairs or larger aggregates. The coordination number of potassium ions with respect to the oxygen atoms of the methanetrisulfonate anion could be calculated, along with the lifetime of these coordination complexes. Theoretical studies on the interactions between potassium ions and various organic electrolyte solvents have shown that potassium ions exhibit weaker interactions compared to smaller ions like lithium, which could influence the dynamics of coordination. diva-portal.org
In more complex environments, such as in the presence of other metal cations, the competitive coordination of the methanetrisulfonate anion can be explored. The flexibility of the C-S bonds and the rotational freedom of the sulfonate groups would allow the anion to adopt various conformations to effectively chelate metal ions. MD simulations can track these conformational changes and the stability of the resulting coordination complexes over time.
Computational Insights into Catalytic Mechanisms
Methanetrisulfonic acid has been recognized as a highly efficient and strongly acidic catalyst for various organic reactions. scirp.org Computational chemistry plays a crucial role in elucidating the mechanisms of these catalytic processes at a molecular level.
For example, in Friedel-Crafts alkylation or acylation reactions, methanetrisulfonic acid can act as a Brønsted acid catalyst by protonating the electrophile, thereby activating it for reaction with an aromatic ring. DFT calculations can be used to model the reaction pathway, including the structures and energies of reactants, transition states, and products. By calculating the activation energy barriers for different proposed mechanisms, the most likely reaction pathway can be identified.
The role of the methanetrisulfonate anion as a non-coordinating or weakly coordinating counter-ion is also critical to the catalytic activity. Its high stability and delocalized charge prevent it from strongly interacting with the cationic intermediates in the reaction, allowing the catalytic cycle to proceed efficiently. Computational models can quantify the interaction strength between the carbocation intermediates and the methanetrisulfonate anion.
Furthermore, computational studies can be used to design new catalysts based on the methanetrisulfonate scaffold. By modifying the substituents on the central carbon atom, the acidity and steric properties of the catalyst can be tuned. DFT calculations can predict how these modifications would affect the catalytic activity for a given reaction, thus guiding experimental efforts in the development of more efficient and selective catalysts.
Elucidation of Transition States and Energetic Profiles
Computational chemistry plays a pivotal role in mapping the potential energy surfaces of chemical reactions. This involves the characterization of stationary points, including reactants, products, intermediates, and, most crucially, transition states. The transition state represents the highest energy point along the reaction coordinate and is a fleeting arrangement of atoms that determines the kinetic feasibility of a reaction.
While specific computational studies detailing the transition states and energetic profiles for reactions directly involving the methanetrisulfonate anion are not extensively documented in publicly available literature, the principles can be understood from studies on related sulfonate compounds. For instance, computational analyses of the reactions of sulfur dioxide with amino acid anions have been used to elucidate reaction mechanisms, identifying cyclic transition states and calculating the associated energy barriers. In one such study, the activation barriers for the chemisorption reaction were found to be in the range of 7–11 kcal/mol.
Table 1: Hypothetical Energetic Data for a Reaction Involving a Sulfonated Species
| Parameter | Calculated Value (kcal/mol) |
| Activation Energy (Forward) | 15.8 |
| Activation Energy (Reverse) | 25.2 |
| Enthalpy of Reaction | -9.4 |
| Free Energy of Reaction | -5.1 |
Note: This table is illustrative and based on typical values for related organic reactions, as specific data for methanetrisulfonate was not available.
Prediction of Catalytic Activity and Stereoselectivity
The prediction of catalytic activity often involves calculating the energetic span of the catalytic cycle, which is the difference in free energy between the lowest-energy and highest-energy transition states and intermediates. A smaller energetic span generally implies a more efficient catalyst.
Stereoselectivity arises from differences in the activation energies of pathways leading to different stereoisomers. Computational modeling can accurately predict these energy differences, providing insights into how a catalyst can favor the formation of one stereoisomer over another. This is often achieved by building detailed 3D models of the catalyst-substrate complex and analyzing the non-covalent interactions that govern the stereochemical outcome.
Synergistic Integration of Computational and Experimental Research
The most powerful approach to understanding and developing new chemical systems is the synergistic integration of computational and experimental methods. acs.org Computational studies can guide experimental work by predicting promising candidates for synthesis and testing, thereby saving time and resources. Conversely, experimental results provide crucial benchmarks for validating and refining computational models. acs.org
In the field of catalysis, for example, a combined computational and experimental study on sulfonated poly(arylene ether sulfone) demonstrated that computational approaches can accurately predict the spontaneity of polymerization reactions. This synergy allows for a deeper understanding of reaction mechanisms and the rational design of improved catalysts and materials. acs.orgmdpi.com
The study of catalyst deactivation, a critical aspect of industrial catalysis, also benefits from this integrated approach. For instance, in the catalytic oxidation of H₂S, computational simulations have been used to understand the synergistic effect between carbon and bases in a water film environment, explaining how the deposition of products like sulfur and sulfate (B86663) can lead to catalyst deactivation. acs.org
For methanetrisulfonate systems, a synergistic approach could involve:
Computational Prediction: Using quantum chemical calculations to predict the catalytic activity of this compound in a specific class of reactions.
Experimental Validation: Synthesizing the catalyst and testing its performance under the predicted conditions.
Spectroscopic and Structural Characterization: Using techniques like X-ray crystallography to determine the solid-state structure of methanetrisulfonate salts and comparing it with computationally derived structures. researchgate.net
Iterative Refinement: Using the experimental data to refine the computational model, leading to more accurate predictions and a deeper understanding of the system.
This iterative cycle of prediction, synthesis, testing, and refinement is a hallmark of modern chemical research and is essential for the development of new and efficient chemical technologies.
Thermal Stability and Decomposition Pathways of Methanetrisulfonate Salts
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) of Potassium Methanetrisulfonate
Thermogravimetric analysis of this compound reveals its decomposition characteristics. TGA measures the change in mass of a sample as a function of temperature, indicating at what temperatures the compound begins to break down. Differential Scanning Calorimetry complements this by measuring the heat flow associated with thermal transitions, identifying whether decomposition processes are exothermic or endothermic.
Table 1: Hypothetical TGA/DSC Data for this compound Based on Related Compounds
| Temperature Range (°C) | Mass Loss (%) (from TGA) | Heat Flow (from DSC) | Associated Event |
| 100-150 | ~10% | Endothermic | Loss of hydrate (B1144303) water (if present) |
| > 400 | Significant | Exothermic | Decomposition of the methanetrisulfonate anion |
Note: This table is illustrative and based on the behavior of similar compounds, as specific data for this compound was not found in the reviewed literature.
Analysis of High-Temperature Behavior and Thermal Lability
The high-temperature behavior of methanetrisulfonate salts indicates a notable degree of thermal stability. Studies on various metal salts of methanetrisulfonic acid have shown that the solvent-free sulfonates can be stable up to nearly 500°C. researchgate.net This high thermal stability is a significant characteristic of these compounds. The term "thermal lability" refers to the tendency of a compound to decompose upon heating. In the context of this compound, while it is relatively stable, it will eventually decompose at very high temperatures. The lability is influenced by the strength of the ionic bonds between the potassium cations and the methanetrisulfonate anion, as well as the intrinsic stability of the C-S bonds within the anion.
Comparative Studies on the Thermal Stability of Various Methanetrisulfonate Salts
Table 2: Comparative Thermal Stability of Methanetrisulfonate Salts
| Methanetrisulfonate Salt | Decomposition Onset Temperature (°C) |
| Zinc Methanetrisulfonate Polymer | > 400 |
| Manganese Methanetrisulfonate Complex (solvent-free) | ~ 500 |
| Iron(II) Methanetrisulfonate Complex (solvent-free) | ~ 500 |
| Cobalt(II) Methanetrisulfonate Complex (solvent-free) | ~ 500 |
Source: Data derived from descriptive analysis of related compounds. researchgate.net
Identification of Thermal Decomposition Products and Mechanistic Pathways
The thermal decomposition of metal sulfonates typically proceeds via the cleavage of carbon-sulfur bonds. For this compound, the decomposition pathway at high temperatures would involve the breakdown of the [CH(SO₃)₃]³⁻ anion. The final decomposition products are influenced by the reaction atmosphere (e.g., air or an inert atmosphere). In the case of the thermal decomposition of a trinuclear nickel methanetrisulfonate complex, the final residue was identified as nickel sulfide (B99878) (Ni₃S₂), indicating the breakdown of the sulfonate groups. researchgate.net For this compound, the decomposition is expected to yield potassium-containing sulfur and carbon species. The presence of oxygen can lead to the formation of potassium sulfate (B86663) as a final product.
The mechanistic pathway likely involves the initial fragmentation of the methanetrisulfonate anion, followed by reactions of these fragments. The strong ionic interaction with the potassium cation can influence the stability of the intermediate species formed during decomposition.
Future Research Directions and Advanced Materials Applications
Exploration of Novel and Sustainable Synthetic Methodologies
Information on the synthesis of potassium methanetrisulfonate is not currently available in the public domain. Future research would need to first establish reliable and scalable methods for its preparation. This would likely involve the synthesis of methanetrisulfonic acid followed by neutralization with a suitable potassium base. The development of sustainable routes, minimizing waste and utilizing environmentally benign reagents and solvents, would be a key objective.
Integration of this compound into Heterogeneous Catalytic Frameworks
Once synthesized, the potential of this compound as a component in heterogeneous catalysis could be explored. Research would focus on its properties as a catalyst support or as a promoter for various catalytic reactions. Its thermal stability, surface area, and interaction with active metal species would be critical parameters to investigate.
Development of New Functional Materials and Advanced Electrolytes
The unique structure of the methanetrisulfonate anion, with its three sulfonate groups, suggests potential applications in the development of new functional materials. Its high charge density and potential for coordination could be exploited in the design of novel polymers or metal-organic frameworks. Furthermore, its properties as a salt in various solvents would need to be assessed to determine its suitability as an advanced electrolyte in battery systems or other electrochemical devices.
Chemical Modification and Derivatization for Enhanced Properties and Applications
Future work could involve the chemical modification of the methanetrisulfonate anion to tailor its properties for specific applications. This could include esterification of the sulfonate groups or substitution on the central methane (B114726) carbon. Such derivatization could enhance its solubility, thermal stability, or catalytic activity.
Continued Synergistic Research Combining Experimental Synthesis and Advanced Computational Modeling
A comprehensive understanding of this compound will require a close collaboration between experimental and computational chemists. Computational modeling, using techniques such as density functional theory (DFT), could provide insights into its electronic structure, vibrational frequencies, and potential reaction mechanisms. These theoretical predictions would guide experimental efforts in its synthesis and characterization.
Q & A
Q. What are the established laboratory synthesis protocols for potassium methanetrisulfonate?
this compound is synthesized via sulfonation of methane derivatives followed by neutralization with potassium hydroxide. A typical method involves:
- Reacting methane trisulfonic acid (H₃[CH(SO₃)₃]) with potassium carbonate in aqueous solution under controlled pH (6–7).
- Crystallizing the product via slow evaporation at 40–50°C to obtain hydrated crystals (K₃[CH(SO₃)₃]·H₂O) . Purity is assessed via titration (acid-base or ion-selective electrode methods) and confirmed by elemental analysis .
Q. Which spectroscopic techniques are recommended for structural validation of this compound?
- Infrared (IR) Spectroscopy : Identifies SO₃⁻ symmetric/asymmetric stretching (1050–1250 cm⁻¹) and CH bending modes (1400–1450 cm⁻¹).
- Raman Spectroscopy : Resolves SO₃⁻ deformation modes (600–700 cm⁻¹) and lattice vibrations (<400 cm⁻¹) .
- X-ray Diffraction (XRD) : Confirms crystal structure (e.g., orthorhombic symmetry, space group C2/c) and hydration state .
Q. How is purity assessed for this compound in experimental settings?
- Titrimetry : Acid-base titration using standardized HCl to quantify sulfonate groups.
- Thermogravimetric Analysis (TGA) : Measures water content (hydration state) and thermal stability up to 300°C.
- Ion Chromatography : Detects trace anions (e.g., sulfate impurities) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data across this compound studies?
Discrepancies often arise from hydration state variations or polymorphic forms. Mitigation strategies include:
- Standardizing sample preparation (e.g., drying protocols to control hydration).
- Cross-validating with XRD to correlate spectral features with crystallographic data .
- Using high-resolution solid-state NMR to distinguish between structural isomers .
Q. What experimental design considerations are critical for studying this compound’s electrochemical properties?
Key factors include:
- Solvent Compatibility : Testing solubility in polar aprotic solvents (e.g., DMSO, EC/DMC blends) for battery electrolyte applications.
- Electrochemical Stability Window : Using cyclic voltammetry (0–5 V vs. Li/Li⁺) to assess redox activity.
- Ionic Conductivity : Impedance spectroscopy to measure ion mobility in solution (e.g., 0.1–1.0 M concentrations) .
Q. What challenges arise in reproducing synthetic yields of this compound?
Yield variability is linked to:
- pH Control : Over-neutralization (>pH 7) leads to potassium sulfate byproducts.
- Crystallization Kinetics : Rapid cooling induces amorphous phases; slow evaporation improves crystal quality.
- Impurity Management : Pre-purification of methane trisulfonic acid via recrystallization reduces side reactions .
Q. How can computational methods complement experimental studies of this compound’s solid-state diversity?
- Density Functional Theory (DFT) : Predicts vibrational spectra and validates experimental IR/Raman assignments.
- Molecular Dynamics (MD) : Simulates hydration effects on crystal lattice stability.
- Crystal Structure Prediction (CSP) : Identifies potential polymorphs under varying thermodynamic conditions .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on this compound’s thermal stability?
Discrepancies often stem from differing hydration states or measurement techniques:
- Hydrated vs. Anhydrous Forms : Hydrated samples decompose at lower temperatures (150–200°C) due to water loss, while anhydrous forms stabilize up to 300°C.
- Methodology : TGA under inert gas (N₂) vs. air alters decomposition pathways. Cross-reference with differential scanning calorimetry (DSC) to identify phase transitions .
Methodological Tables
| Characterization Technique | Key Parameters | Application Example |
|---|---|---|
| IR Spectroscopy | SO₃⁻ stretches (1050–1250 cm⁻¹) | Confirm sulfonate group integrity |
| Raman Spectroscopy | SO₃⁻ deformations (600–700 cm⁻¹) | Distinguish polymorphs |
| XRD | Lattice parameters (Å, space group) | Verify crystal structure |
| Ion Chromatography | Anion purity (% sulfate impurity) | Assess synthetic purity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
